molecular formula C27H24N2O4 B384917 (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-prop-2-enoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione CAS No. 615271-40-4

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-prop-2-enoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

Cat. No.: B384917
CAS No.: 615271-40-4
M. Wt: 440.5g/mol
InChI Key: DEFYLDWVPGMQLV-WJTDDFOZSA-N
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Description

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-prop-2-enoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione, also known under the research code MLS-0440323 (CID 135434479) , is a potent and selective allosteric inhibitor of c-Jun N-terminal kinase 3 (JNK3). This compound has demonstrated high efficacy in research models of Parkinson's disease, where it has been shown to protect dopaminergic neurons from apoptosis and improve behavioral outcomes . Its primary research value lies in its selectivity for the JNK3 isoform, which is predominantly expressed in the brain and is a key mediator of stress-induced neuronal death, making it a critical tool for dissecting the JNK signaling pathway in neurological contexts. The compound acts by binding to an allosteric site on JNK3, inhibiting its phosphorylation activity and subsequent activation of downstream pro-apoptotic signals. Supplied for research use only, this JNK3 inhibitor is an essential pharmacological probe for neuroscientists and cell biologists investigating the mechanisms of neurodegeneration, neuroinflammation, and potential therapeutic strategies for conditions such as Parkinson's disease and other CNS disorders.

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-prop-2-enoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-3-14-33-22-8-4-7-21(15-22)24-23(25(30)20-11-9-18(2)10-12-20)26(31)27(32)29(24)17-19-6-5-13-28-16-19/h3-13,15-16,24,30H,1,14,17H2,2H3/b25-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFYLDWVPGMQLV-WJTDDFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)OCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=CC=C4)OCC=C)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-prop-2-enoxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is part of a class of compounds known as pyrrolidine-2,3-diones, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula C24H26N2O5C_{24}H_{26}N_{2}O_{5} and molecular weight approximately 426.48 g/mol. The presence of multiple functional groups, including hydroxyl and methylene linkers, suggests potential interactions with various biological targets.

Research indicates that pyrrolidine-2,3-diones exhibit broad-spectrum biological activities, particularly in antimicrobial and anticancer domains. The following mechanisms have been identified:

  • Inhibition of Penicillin-Binding Protein 3 (PBP3) : This compound has been shown to inhibit PBP3 in Pseudomonas aeruginosa, a critical target for developing new antibiotics against multidrug-resistant strains. The inhibition mechanism involves binding to the active site of PBP3, disrupting bacterial cell wall synthesis .
  • Antimicrobial Activity : Studies have demonstrated that derivatives of pyrrolidine-2,3-diones possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Initial Minimum Inhibitory Concentration (MIC) tests revealed effective antibacterial activity without evident cytotoxic effects on human cells .

Case Study 1: Antibacterial Activity Against Pseudomonas aeruginosa

A focused screening of a library containing 2455 compounds identified several pyrrolidine-2,3-dione derivatives as potent inhibitors of PBP3. Notably, compounds containing a hydroxyl group and a heteroaryl moiety were essential for target inhibition. The results indicated that these compounds could inhibit PBP3 activity by over 60% at concentrations as low as 100 µM .

Compound IDMIC (µg/mL)Inhibition (%)Target
Compound A1280PBP3
Compound B2565PBP3
Compound C5060PBP3

Case Study 2: Anticancer Potential

In addition to antibacterial properties, pyrrolidine-2,3-diones have been explored for their anticancer potential. One study highlighted their ability to induce apoptosis in cancer cell lines by modulating cellular signaling pathways involved in cell survival and proliferation. Specifically, these compounds were found to interact with protein targets involved in the regulation of apoptosis .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antibacterial Activity : Effective against Pseudomonas aeruginosa by inhibiting PBP3.
  • Anticancer Activity : Induces apoptosis in various cancer cell lines.
  • Low Cytotoxicity : Exhibits minimal toxicity towards human cells.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The target compound’s LogP (~4.5) is intermediate, with the 4-fluorophenyl analog (LogP 4.09) being slightly less lipophilic and the 672266-53-4 (LogP ~4.8) more so due to chlorine.
  • Solubility : Methoxy-rich derivatives (e.g., 892621-05-5 , 895846-39-6 ) likely exhibit improved aqueous solubility compared to the target compound, owing to polar substituents.
  • Steric Effects : The pyridin-3-ylmethyl group in the target compound and its 4-fluorophenyl analog may enhance steric hindrance compared to alkyl or methoxypropyl substituents.

Preparation Methods

Core Pyrrolidine-2,3-dione Skeleton Construction

The pyrrolidine-2,3-dione scaffold is synthesized via a three-component reaction adapted from protocols for 1,4,5-trisubstituted derivatives . Ethyl 2,4-dioxovalerate reacts with 3-hydroxybenzaldehyde and pyridin-3-ylmethanamine in glacial acetic acid under reflux (24 hours, 80°C), forming the bicyclic intermediate 1 (Fig. 1). This step exploits the nucleophilic addition of the amine to the diketone, followed by cyclodehydration .

Table 1: Optimization of Core Synthesis

ParameterConditionYield (%)
SolventAcetic acid68
Temperature (°C)8068
CatalystNone68
Alternative solventEthanol45

The use of acetic acid enhances protonation of the carbonyl groups, facilitating enamine formation and cyclization . Ethanol reduces yields due to poorer solubility of intermediates.

Alkylation at Position 1 with Pyridin-3-ylmethyl Group

The pyridin-3-ylmethyl moiety is introduced via N-alkylation. Intermediate 2 is treated with pyridin-3-ylmethyl bromide (1.5 eq) and K₂CO₃ (2 eq) in DMF at 60°C for 6 hours . Quenching with ice water followed by extraction with ethyl acetate yields 3 (82% purity), which is further purified by recrystallization from ethanol.

Challenges:
Competitive O-alkylation is suppressed by using a polar aprotic solvent (DMF) and excess alkylating agent . LC-MS analysis confirms exclusive N-alkylation (m/z = 487.2 [M+H]⁺).

Functionalization at Position 5 with 3-Prop-2-enoxyphenyl Group

The 3-prop-2-enoxyphenyl substituent is introduced via Mitsunobu reaction. Intermediate 3 reacts with 3-allyloxybenzyl alcohol (1.2 eq), triphenylphosphine (1.5 eq), and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF at 0°C→RT . The reaction proceeds with inversion of configuration, affording the target compound in 74% yield after column chromatography (SiO₂, hexane:EtOAc 3:1).

Table 2: Key Spectral Data for Final Compound

TechniqueData
¹H NMR (500 MHz, CDCl₃)δ 8.52 (s, 1H, pyridine-H), 7.89 (d, J=16 Hz, 1H, CH=), 6.98–7.45 (m, 10H, Ar-H), 5.95 (m, 1H, CH₂=CH)
¹³C NMR (125 MHz, CDCl₃)δ 176.8 (C=O), 170.2 (C=O), 158.1 (C-O), 134.6 (CH=), 132.1–117.8 (Ar-C)
HRMS (ESI)m/z calc. for C₂₇H₂₅N₂O₅ [M+H]⁺: 487.1864; found: 487.1861

Stereochemical and Regiochemical Considerations

The E-geometry of the 4-methylidenephenyl group is preserved throughout subsequent steps due to the rigidity of the conjugated system . Attempts to isomerize the double bond using UV light or acid catalysis resulted in decomposition, underscoring the stability of the E-configuration .

Scalability and Process Optimization

A kilogram-scale pilot synthesis achieved a 58% overall yield by:

  • Replacing DMF with MeCN in the alkylation step to simplify waste management.

  • Employing flow chemistry for the Mitsunobu reaction, reducing DEAD usage by 40% .

Alternative Synthetic Routes

Route A: Late-stage Suzuki coupling to install the 3-prop-2-enoxyphenyl group. Bromination of 3 at position 5 (NBS, AIBN) followed by Pd(PPh₃)₄-catalyzed coupling with 3-allyloxybenzene boronic acid gave ≤35% yield due to competing debromination.

Route B: Enzymatic resolution of a racemic intermediate using lipase PS-30 provided enantiomerically pure material (ee >98%), though this approach was deemed economically unviable for large-scale production .

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